molecular formula C37H60N4 B12429357 Betulinic acid derivative-1

Betulinic acid derivative-1

Cat. No.: B12429357
M. Wt: 560.9 g/mol
InChI Key: YFVDCTYCLNDPTF-LULVYGCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulinic acid derivative-1 is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is primarily found in the bark of birch trees and has been extensively studied for its diverse biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties . This compound is synthesized to enhance the pharmacological properties of betulinic acid, making it a compound of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulinic acid derivative-1 can be synthesized through various chemical reactions involving betulinic acid. One common method involves the oxidation of betulin to betulonic acid, followed by reduction to obtain betulinic acid. The derivative is then synthesized through functionalization reactions such as esterification, amination, or alkylation .

Industrial Production Methods: Industrial production of this compound often involves biotechnological synthesis using engineered yeast strains. This method enhances the yield and purity of the compound, making it more feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Betulinic acid derivative-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of betulinic acid, each with unique pharmacological properties .

Scientific Research Applications

Betulinic acid derivative-1 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced pharmacological properties compared to its parent compound, betulinic acid. It exhibits improved bioavailability, solubility, and efficacy in various therapeutic applications .

Properties

Molecular Formula

C37H60N4

Molecular Weight

560.9 g/mol

IUPAC Name

(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-dien-17-amine

InChI

InChI=1S/C37H60N4/c1-24(2)27-11-16-37(38-22-25-13-19-41(8)20-14-25)18-17-35(6)28(31(27)37)9-10-30-34(5)21-26-23-39-40-32(26)33(3,4)29(34)12-15-36(30,35)7/h23,25,27-31,38H,1,9-22H2,2-8H3,(H,39,40)/t27-,28+,29-,30+,31+,34-,35+,36+,37-/m0/s1

InChI Key

YFVDCTYCLNDPTF-LULVYGCASA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C

Origin of Product

United States

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